SIRT7 inhibitor 97491

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SIRT7阻害剤97491は、遺伝子発現、DNA修復、代謝など、さまざまな細胞プロセスにおいて重要な役割を果たすSIRT7酵素の強力な阻害剤です。 この化合物は、アセチル化を介してp53タンパク質を安定化させることによって腫瘍の進行を防ぐため、特に癌研究において大きな可能性を示しています .

準備方法

合成ルートと反応条件

SIRT7阻害剤97491の合成には、中間体の合成とその後の特定の条件下での反応を含む、いくつかのステップが含まれます。正確な合成ルートと反応条件は、専有情報であり、公表されていません。 このような阻害剤の合成のための一般的な方法は、縮合反応、環化、精製プロセスを含む有機合成技術を通常含みます .

工業的生産方法

SIRT7阻害剤97491の工業的生産は、おそらくラボでの合成プロセスを拡大し、収率を高めるために反応条件を最適化し、最終生成物の純度を確保する必要があるでしょう。 これには、精製と品質管理に高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用することが含まれる場合があります .

化学反応の分析

反応の種類

SIRT7阻害剤97491は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を修飾し、その活性を変化させる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応を促進するための触媒などがあります。 これらの反応の条件は、通常、制御された温度、pHレベル、および溶媒環境を含みます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、生物学的活性が変化した酸化された誘導体を生成する可能性があり、還元と置換は、異なる機能的特性を持つ修飾された化合物を生成する可能性があります .

科学研究への応用

SIRT7阻害剤97491は、次のような幅広い科学研究への応用があります。

化学: SIRT7の機能とその細胞プロセスにおける役割を研究するための化学プローブとして使用されます。

生物学: 遺伝子発現、DNA修復、細胞代謝への影響について調査されています。

医学: 特にp53タンパク質を安定化させ、癌細胞のアポトーシスを促進するために、癌治療のための潜在的な治療薬として検討されています。

科学的研究の応用

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of SIRT7 inhibitor 97491 in reducing cancer cell proliferation:

- Cell Lines : The compound has been tested on human uterine sarcoma MES-SA cells. At concentrations of 5 µM and 10 µM for 72 hours, it resulted in over a 50% reduction in cell viability without cytotoxic effects on HEK293 cells .

- Experimental Setup : Cells were treated with various concentrations (0, 1, 5, and 10 µM) of the inhibitor. Results indicated a significant decrease in proliferation at higher concentrations .

In Vivo Studies

The in vivo efficacy of this compound has been evaluated using xenograft mouse models:

- Animal Models : Balb/c nude mice were implanted with MES-SA cells and treated with this compound at a dosage of 20 mg/kg/day via intraperitoneal injection for three weeks .

- Results : The treatment led to significant tumor growth inhibition comparable to traditional chemotherapeutic agents like doxorubicin but with fewer side effects .

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

Potential Therapeutic Implications

The findings surrounding this compound suggest several therapeutic applications:

- Cancer Treatment : Its ability to enhance p53 stability and induce apoptosis positions it as a promising candidate for treating various cancers, particularly those resistant to conventional therapies.

- Combination Therapies : Research indicates that combining SIRT7 inhibitors with other chemotherapeutics may enhance treatment efficacy by overcoming drug resistance mechanisms .

作用機序

SIRT7阻害剤97491は、SIRT7酵素の脱アセチル化活性を阻害することによって効果を発揮します。この阻害は、特定のリシン残基(K373/382)でのアセチル化を介してp53タンパク質の安定性を高めます。安定化されたp53タンパク質は、アポトーシスを誘導し、腫瘍の進行を防ぐことができます。 この化合物は、カスパーゼ経路を介してアポトーシスも促進し、その抗癌効果をさらに高めます .

類似化合物との比較

類似化合物

2800Z: SIRT7タンパク質と強い相互作用を持つ別のSIRT7阻害剤です。

SIRT7阻害剤97491の独自性

SIRT7阻害剤97491は、SIRT7酵素に対する高い効力と特異性により、ユニークです。IC50値は325 nMであり、その強い阻害効果を示しています。 さらに、p53タンパク質を安定化させ、カスパーゼ経路を介してアポトーシスを促進する能力は、癌治療のための有望な候補となっています .

生物活性

SIRT7 inhibitor 97491 (ID: 97491) is a potent small-molecule inhibitor targeting the SIRT7 enzyme, a member of the sirtuin family of NAD+-dependent deacetylases. SIRT7 plays crucial roles in cellular processes such as genomic stability, cell proliferation, and tumorigenesis. The inhibition of SIRT7 has emerged as a promising therapeutic strategy in cancer treatment due to its involvement in regulating the tumor suppressor p53 and other critical pathways.

SIRT7 primarily deacetylates histone H3 at lysine 18 (H3K18) and the tumor suppressor protein p53. The acetylation status of p53 is vital for its function in inducing apoptosis and cell cycle arrest. By inhibiting SIRT7, ID: 97491 increases the acetylation of p53, thereby enhancing its stability and promoting apoptotic pathways in cancer cells .

In Vitro Studies

- Cell Proliferation : In MES-SA cells, treatment with ID: 97491 at concentrations of 5 µM and 10 µM for 72 hours resulted in over a 50% reduction in cell proliferation without causing toxicity to HEK 293 cells. This indicates a selective cytotoxic effect on cancer cells .

- Mechanistic Insights : The compound has been shown to upregulate apoptotic markers through caspase-related proteins, suggesting that it activates intrinsic apoptotic pathways .

In Vivo Studies

- Tumor Growth Inhibition : In xenograft mouse models, administration of ID: 97491 at a dosage of 20 mg/kg/day via intraperitoneal injection for three weeks significantly inhibited tumor growth. This supports its potential as an effective anticancer agent .

Research Findings

Recent studies have highlighted the multifaceted roles of SIRT7 in cancer biology:

- Liver Cancer : Research indicates that elevated SIRT7 expression is associated with poor prognosis in liver cancer patients. Inhibitors like ID: 97491 can reverse aggressive cancer phenotypes by restoring the acetylation state of p53 and enhancing chemosensitivity to existing therapies like sorafenib .

- Melanoma : SIRT7 has been implicated in melanoma progression, where its activity promotes tumor cell survival under stress conditions. Inhibition of SIRT7 leads to increased apoptosis and reduced tumor burden in vivo, suggesting that targeting this enzyme may provide novel therapeutic options for melanoma treatment .

Data Table: Summary of Biological Activity

| Parameter | In Vitro Results | In Vivo Results |

|---|---|---|

| Cell Line Used | MES-SA | Xenograft Mouse Models |

| Concentration Tested | 5 µM, 10 µM | 20 mg/kg/day |

| Duration of Treatment | 72 hours | 3 weeks |

| Effect on Proliferation | >50% reduction without toxicity | Significant tumor growth inhibition |

| Mechanism | Increased p53 acetylation; activated apoptosis | Enhanced chemosensitivity to sorafenib |

Case Studies

-

Case Study on Liver Cancer :

- A study demonstrated that SIRT7 inhibitors could enhance the efficacy of sorafenib in liver cancer by reversing chemoresistance and promoting apoptosis through increased p53 activity. This finding underscores the potential clinical application of ID: 97491 in combination therapies for liver cancer patients .

- Case Study on Melanoma :

特性

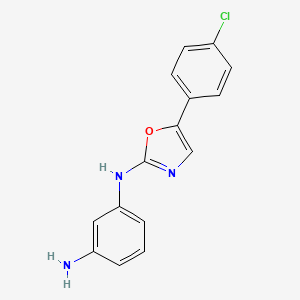

IUPAC Name |

3-N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-6-4-10(5-7-11)14-9-18-15(20-14)19-13-3-1-2-12(17)8-13/h1-9H,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRVZWMKRCLSFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=C(O2)C3=CC=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。